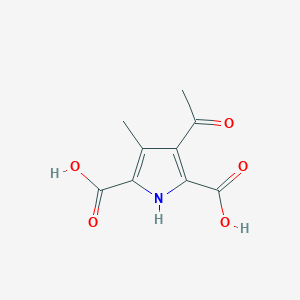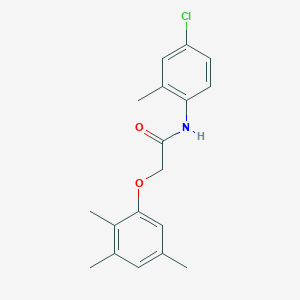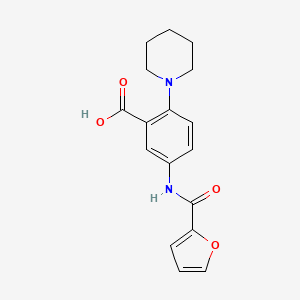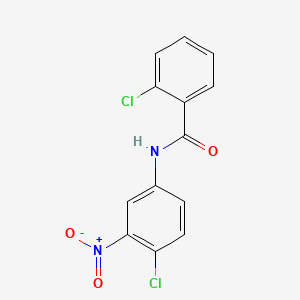
N-(2-methyl-5-nitrophenyl)-2-furamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-methyl-5-nitrophenyl)-2-furamide, also known as MNFA, is a chemical compound that has been widely used in scientific research. It is a nitrofuran derivative that has shown promising results in various studies related to biochemistry and physiology.
Wissenschaftliche Forschungsanwendungen
N-(2-methyl-5-nitrophenyl)-2-furamide has been extensively used in scientific research, particularly in the field of biochemistry and physiology. It has been shown to inhibit the activity of various enzymes, including xanthine oxidase, tyrosinase, and acetylcholinesterase. N-(2-methyl-5-nitrophenyl)-2-furamide has also been found to have anti-inflammatory and antioxidant properties, making it a potential therapeutic agent for various diseases.
Wirkmechanismus
The mechanism of action of N-(2-methyl-5-nitrophenyl)-2-furamide involves the inhibition of enzyme activity by binding to the active site of the enzyme. This can lead to a decrease in the production of reactive oxygen species and inflammation, thereby reducing oxidative stress and tissue damage.
Biochemical and Physiological Effects:
N-(2-methyl-5-nitrophenyl)-2-furamide has been shown to have various biochemical and physiological effects. It has been found to reduce the levels of uric acid, a key factor in the development of gout. N-(2-methyl-5-nitrophenyl)-2-furamide has also been shown to inhibit the activity of tyrosinase, an enzyme involved in melanin production, making it a potential skin-whitening agent. Additionally, N-(2-methyl-5-nitrophenyl)-2-furamide has been found to have neuroprotective effects, making it a potential therapeutic agent for neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N-(2-methyl-5-nitrophenyl)-2-furamide is its high specificity towards certain enzymes, making it a useful tool for studying enzyme activity. However, N-(2-methyl-5-nitrophenyl)-2-furamide can also be toxic at high concentrations, which can limit its use in certain experiments. Additionally, N-(2-methyl-5-nitrophenyl)-2-furamide can be unstable in certain conditions, which can affect its efficacy.
Zukünftige Richtungen
There are several future directions for research on N-(2-methyl-5-nitrophenyl)-2-furamide. One potential area of research is the development of N-(2-methyl-5-nitrophenyl)-2-furamide-based therapeutics for various diseases, such as gout and neurodegenerative diseases. Additionally, further studies are needed to elucidate the mechanism of action of N-(2-methyl-5-nitrophenyl)-2-furamide and its potential interactions with other compounds. Finally, the synthesis of N-(2-methyl-5-nitrophenyl)-2-furamide analogs with improved efficacy and stability could also be an area of future research.
Conclusion:
In conclusion, N-(2-methyl-5-nitrophenyl)-2-furamide is a promising compound that has shown potential in various scientific research applications. Its high specificity towards certain enzymes and its anti-inflammatory and antioxidant properties make it a useful tool for studying enzyme activity and a potential therapeutic agent for various diseases. However, further research is needed to fully understand its mechanism of action and potential interactions with other compounds.
Synthesemethoden
N-(2-methyl-5-nitrophenyl)-2-furamide can be synthesized by reacting 2-methyl-5-nitroaniline with furfurylamine in the presence of acetic anhydride and sulfuric acid. The reaction yields a yellow crystalline compound that is purified by recrystallization. The purity of the compound can be confirmed by thin-layer chromatography and nuclear magnetic resonance spectroscopy.
Eigenschaften
IUPAC Name |
N-(2-methyl-5-nitrophenyl)furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O4/c1-8-4-5-9(14(16)17)7-10(8)13-12(15)11-3-2-6-18-11/h2-7H,1H3,(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STTPWNQBPWPWAZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)C2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(difluoromethyl)-5-(methylthio)-N-({5-[(4-nitro-1H-pyrazol-1-yl)methyl]-2-furyl}methylene)-4H-1,2,4-triazol-4-amine](/img/structure/B5831130.png)
![3-(2-furyl)-N-{2-oxo-2-[2-(2-thienylmethylene)hydrazino]ethyl}acrylamide](/img/structure/B5831131.png)

![N'-[1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-N,N-dimethyl-1,2-ethanediamine](/img/structure/B5831138.png)
![4-{[(1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl)amino]carbonyl}phenyl propionate](/img/structure/B5831152.png)
![(3,4-dimethoxybenzyl)[2-(dimethylamino)ethyl]ethylamine](/img/structure/B5831160.png)
![N-({[4-(diethylamino)phenyl]amino}carbonothioyl)-3-(2-furyl)acrylamide](/img/structure/B5831166.png)

![N-(3,4-dimethoxyphenyl)-2-[(6-oxo-1,6-dihydro-2-pyrimidinyl)thio]acetamide](/img/structure/B5831197.png)

![ethyl (5-acryloyl-10,11-dihydro-5H-dibenzo[b,f]azepin-3-yl)carbamate](/img/structure/B5831225.png)


